molecular formula C20H14F3N3S B10928775 3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10928775
M. Wt: 385.4 g/mol
InChI Key: TWDITRCJTXVHGV-UHFFFAOYSA-N
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Description

3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, a thiophen-2-yl group, and a trifluoromethyl group. The presence of these diverse functional groups makes this compound highly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of cyclopropylamine, phenylhydrazine, thiophene-2-carboxaldehyde, and trifluoroacetic acid as key reagents. The reaction conditions often include heating the mixture under reflux and using a suitable solvent such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group.

    3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the thiophen-2-yl group.

    1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the cyclopropyl group.

Uniqueness

The uniqueness of 3-cyclopropyl-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group, for example, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C20H14F3N3S

Molecular Weight

385.4 g/mol

IUPAC Name

3-cyclopropyl-1-phenyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C20H14F3N3S/c21-20(22,23)14-11-15(16-7-4-10-27-16)24-19-17(14)18(12-8-9-12)25-26(19)13-5-2-1-3-6-13/h1-7,10-12H,8-9H2

InChI Key

TWDITRCJTXVHGV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C3=C2C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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